molecular formula C17H20N2O4S B5703301 N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide

N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide

Cat. No.: B5703301
M. Wt: 348.4 g/mol
InChI Key: AEQMGVSZTCXQHB-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxyaniline Intermediate: This involves the reaction of aniline with phenol under specific conditions to form the phenoxyaniline intermediate.

    Sulfonylation: The phenoxyaniline intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the methylsulfonyl group.

    Acetamide Formation: Finally, the sulfonylated phenoxyaniline is reacted with dimethylacetamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyaniline moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways.

    Disrupt Cellular Processes: By interfering with key cellular processes, it can exert its biological effects.

Comparison with Similar Compounds

N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide can be compared with similar compounds such as:

    N,N-diethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide: Similar structure but with ethyl groups instead of methyl groups.

    N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18(2)17(20)13-19(24(3,21)22)14-9-11-16(12-10-14)23-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQMGVSZTCXQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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